8,11,14-Eicosatrienoic acid ethyl ester
Overview
Description
“8,11,14-Eicosatrienoic acid ethyl ester” is a derivative of “8,11,14-Eicosatrienoic acid”, a 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14 . It differs from arachidonic acid, 5,8,11,14-eicosatetraenoic acid, only at position 5 .
Molecular Structure Analysis
The molecular formula of “8,11,14-Eicosatrienoic acid ethyl ester” is C22H38O2 . The exact mass is 334.287170 Da .Scientific Research Applications
Synthesis and Characterization
- The synthesis of ethyl 8,11,14-eicosatrienoate and its characterization through nuclear magnetic resonance and mass spectral analysis was accomplished, providing insights into the compound's molecular structure (Luthria & Sprecher, 1993).
Role in Prostaglandin Biosynthesis
- 8,11,14-eicosatrienoic acid was used to study the biosynthesis of prostaglandins, a class of physiologically significant compounds. This research has elucidated the pathway and intermediates in prostaglandin synthesis (Granström, Lands, & Samuelsson, 1968).
Enzymatic Oxygenation Studies
- Investigations into the enzymatic oxygenation of unsaturated fatty acids, including 8,11,14-eicosatrienoic acid, have provided valuable insights into the specificities of enzymes like soybean lipoxidase (Hamberg & Samuelsson, 1967).
Precursor in Prostaglandin Synthesis
- 8,11,14-eicosatrienoic acid serves as a precursor in the synthesis of various prostaglandins. Research in this area contributes to understanding the chemical synthesis and biological roles of prostaglandins (Linde et al., 1976).
Conversion and Metabolic Studies
- Studies on the conversion of 8,11,14-eicosatrienoic acid in different biological systems, such as human platelets, have been instrumental in understanding its metabolic pathways and the formation of various biologically active metabolites (Falardeau, Hamberg, & Samuelsson, 1976).
Solubility Research
- Research on the solubility of ethyl esters of various fatty acids, including 8,11,14-eicosatrienoic acid, in supercritical carbon dioxide is crucial for industrial applications and understanding the physical properties of these compounds (Liong, Foster, & Ting, 1992).
Dehydrogenation Studies
- Studies on the dehydrogenation of 8,11,14-eicosatrienoic acid in animal models like rats have provided insights into its transformation and relevance in biological systems (Takagi, 1965).
properties
IUPAC Name |
ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15H,3-7,10,13,16-21H2,1-2H3/b9-8-,12-11-,15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXHWCQMUAZGAN-ORZIMQNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347985 | |
Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
CAS RN |
55968-21-3 | |
Record name | Ethyl dihomo-gamma-linolenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055968213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (8Z,11Z,14Z)-8,11,14-icosatrienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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